Diisopropyl peroxycarbonate

Description

Significance of Diisopropyl Peroxycarbonate within Organic Peroxide Chemistry

The primary significance of this compound in organic peroxide chemistry stems from its function as a highly efficient, low-temperature source of free radicals. Organic peroxides are characterized by the presence of a peroxide bond (-O-O-), which is relatively weak and can be cleaved to form radicals. IPP is particularly valued as an initiator for free-radical polymerization reactions.

Upon thermal decomposition, IPP generates isopropoxycarboxy radicals, which can then initiate the polymerization of a wide variety of ethylenically unsaturated monomers. Its utility is especially pronounced in processes that require initiation at lower temperatures. The 10-hour half-life temperature, a common metric for the reactivity of polymerization initiators, is relatively low for IPP compared to many other organic peroxides.

Its principal application is as a polymerization catalyst, particularly for monomers such as:

Vinyl chloride

Ethylene

(Meth)acrylates nouryon.com

The radicals generated from IPP effectively attack the double bonds in these monomers, starting the chain reaction that leads to the formation of high molecular weight polymers.

Historical Trajectories and Foundational Discoveries of this compound as a Chemical Reagent

The synthesis and characterization of this compound have been subjects of chemical investigation for many decades. Foundational work on this compound was notably detailed in a 1950 paper by F. Strain and his colleagues, which described its properties and the challenges associated with its thermal instability. google.com This early research highlighted that the auto-accelerated decomposition of IPP at room temperature could be a significant hazard. google.com

The common method for its synthesis involves the reaction of isopropyl chloroformate with an aqueous solution of hydrogen peroxide and a base, such as sodium hydroxide (B78521). google.com This reaction is conducted at low temperatures, typically between 0-10°C, to control the exothermic reaction and prevent the explosive decomposition of the product.

The historical development of IPP is closely linked to the growth of the polymer industry. As the demand for polymers like polyvinyl chloride (PVC) grew, so did the need for effective and specialized initiators. IPP's ability to initiate polymerization at low temperatures made it a valuable reagent for producing specific grades of polymers. Early research also focused on finding ways to manage its inherent instability, with studies exploring the use of various additives to suppress its rapid decomposition. google.com

Contemporary Research Landscape and Unresolved Mechanistic Inquiries Pertaining to this compound

Modern research on this compound continues to address the long-standing challenge of its thermal instability while exploring its reaction mechanisms in greater detail. A significant area of contemporary investigation is the development of stabilized IPP compositions. This research is driven by the need for safer handling, storage, and transportation, as well as the desire to prevent contamination in the final polymer product. google.com

Various stabilizing agents have been explored, including diesters of unsaturated dicarboxylic acids and β-dicarbonyl compounds. google.com The goal is to find stabilizers that are effective at preventing auto-accelerated decomposition without interfering with the polymerization process or introducing undesirable impurities into the resulting polymer resin, which is a particular concern for applications like food-contact PVC. google.com

Mechanistic inquiries often focus on the decomposition kinetics of IPP. Techniques such as Differential Scanning Calorimetry (DSC) are used to quantitatively analyze the decomposition process. These studies help in determining key kinetic parameters like activation energy (Eₐ) and the pre-exponential factor (A), which are crucial for ensuring reaction scalability and safety in industrial settings. Unresolved questions remain regarding the precise influence of various contaminants, such as certain metals, which can act as catalysts and accelerate decomposition, sometimes leading to explosive reactions. noaa.gov Further understanding of these interactions is essential for improving the safety and efficiency of its use in large-scale industrial polymer production.

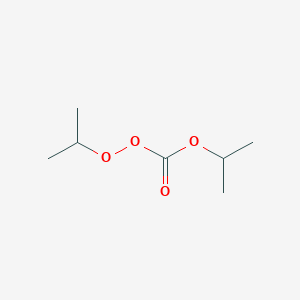

Structure

3D Structure

Properties

CAS No. |

869-84-1 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

propan-2-yl propan-2-yloxy carbonate |

InChI |

InChI=1S/C7H14O4/c1-5(2)9-7(8)11-10-6(3)4/h5-6H,1-4H3 |

InChI Key |

RGBXDEHYFWDBKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OOC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diisopropyl Peroxycarbonate

Established Synthetic Pathways and Chemical Precursors for Diisopropyl Peroxycarbonate Elaboration

The most common and well-established method for synthesizing this compound involves the reaction of isopropyl chloroformate with a source of peroxide, typically in the presence of a base. google.com

A prevalent procedure is the "peroxide slurry method," where isopropyl chloroformate is reacted with a concentrated aqueous slurry of sodium peroxide. google.com An alternative and often preferred route involves the reaction of isopropyl chloroformate with a mixture of hydrogen peroxide and an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide. google.com This reaction is typically carried out in a two-phase system.

The key chemical precursors for the synthesis of this compound are:

Isopropyl Chloroformate: This is the primary building block, providing the isopropyl carbonate moiety. google.com The purity of the starting isopropyl chloroformate is crucial for obtaining high-purity this compound, with a purity of at least 99% being preferred. google.com

Hydrogen Peroxide: This serves as the source of the peroxide linkage (-O-O-). google.com

Alkali Metal Hydroxide: Sodium hydroxide or potassium hydroxide is used to facilitate the reaction, likely by deprotonating the hydrogen peroxide to form a more reactive peroxy anion. google.com

The fundamental reaction can be represented as follows:

2 (CH₃)₂CHOC(O)Cl + H₂O₂ + 2 NaOH → (CH₃)₂CHOC(O)OOC(O)OCH(CH₃)₂ + 2 NaCl + 2 H₂O

A critical aspect of this synthesis is strict temperature control, with the reaction typically maintained at low temperatures, between 0°C and 10°C, to prevent the exothermic and potentially explosive decomposition of the peroxide product.

Novel Approaches in this compound Synthesis: Innovations and Efficiency Enhancements

One significant advancement involves reacting a mixture of dilute aqueous hydrogen peroxide and isopropyl chloroformate with a dilute aqueous alkali metal hydroxide solution. google.com This method avoids the need to form a colloidal dispersion of the reactants and has been shown to produce higher yields of higher purity peroxydicarbonate in a shorter reaction time with better temperature control compared to the traditional peroxide slurry method. google.com

Another approach focuses on continuous or semi-continuous processes rather than batch processes. google.com These methods can offer better control over reaction parameters and heat management, which is particularly important given the thermal instability of this compound. google.com

Furthermore, research has explored the use of additives during synthesis to enhance the stability of the final product. For instance, the addition of certain compounds during the reaction can help suppress the auto-accelerated decomposition of this compound. google.com

Optimization of Reaction Conditions for High Purity this compound Preparation

The optimization of reaction conditions is paramount for preparing high-purity this compound. Key parameters that are manipulated include reactant concentration, temperature, reaction time, and agitation.

| Parameter | Optimized Condition | Rationale | Source |

| Temperature | 0°C to 15°C, preferably not exceeding 10°C | To prevent exothermic decomposition and potential explosion of the product. | google.com |

| Reactant Purity | Isopropyl chloroformate assay of at least 99% | To ensure the final product has a high purity of 98% or higher. | google.com |

| Reactant Molar Ratio | 1.8 to 2.2 moles of alkyl chloroformate per mole of hydrogen peroxide | To drive the reaction towards completion and maximize yield. | google.com |

| Base Molar Ratio | 1.9 to 2.6 moles of alkali metal hydroxide per mole of hydrogen peroxide | To ensure complete reaction of the hydrogen peroxide. | google.com |

| Reaction Time | 15 to 60 minutes, typically around 30 minutes | To allow for sufficient reaction completion without prolonged exposure to potentially destabilizing conditions. | google.comgoogle.com |

| Agitation | Continuous and sufficient to ensure intimate contact between reactants | To promote efficient mass transfer in the two-phase reaction system. | google.com |

Following the reaction, the this compound layer is separated and washed with cold water to remove impurities. The inclusion of a lower alcohol in the reaction mixture has also been found to aid in better temperature control. google.com

Investigation of By-product Formation in this compound Synthesis

The primary side reaction of concern during the synthesis of this compound is the hydrolysis of the product. This hydrolysis can lead to the formation of the corresponding alcohol, isopropanol, which reduces the purity and yield of the desired peroxydicarbonate. google.com

Another potential for by-product formation arises from the decomposition of the this compound itself, especially if the temperature is not adequately controlled. chemicalbook.com Decomposition can lead to the formation of various smaller molecules. Upon decomposition, it can release flammable and toxic products such as acetone (B3395972) and isopropyl alcohol. nih.gov

The investigation into by-product formation is often linked to the optimization of reaction conditions. By maintaining low temperatures and controlling the stoichiometry of the reactants, the extent of these side reactions can be minimized, leading to a purer final product.

Decomposition Mechanisms and Radical Species Generation from Diisopropyl Peroxycarbonate

Thermally-Induced Decomposition Pathways of Diisopropyl Peroxycarbonate

The thermal decomposition of this compound is a complex process influenced by several factors, including temperature, solvent properties, and the presence of other reactive species. The primary step in this process is the cleavage of the weak oxygen-oxygen bond in the peroxide group.

Unimolecular Homolysis and Cage Effects

The principal pathway for the thermal decomposition of this compound is unimolecular homolysis, which involves the symmetrical cleavage of the O-O bond to yield two isopropoxycarbonyl radicals. This process is highly temperature-dependent, with a half-life of 1.2 hours at 60°C, 18 hours at 40°C, and 400 hours at 20°C. nih.gov The decomposition can become violent or explosive at temperatures between 0-10°C due to a self-accelerating exothermic reaction. chemicalbook.comnoaa.govnoaa.gov

Influence of Solvent Polarity and Viscosity on Decomposition Kinetics

The nature of the solvent can significantly impact the kinetics of this compound decomposition. Studies on similar peroxides have shown that solvent polarity can affect the rate of decomposition. scholaris.ca More polar solvents can stabilize the transition state of the O-O bond cleavage, potentially accelerating the decomposition process. scholaris.capleiades.online However, a comprehensive understanding requires considering multiple solvent properties simultaneously. pleiades.online

Photolytic and Other Initiated Decomposition Modalities of this compound

In addition to thermal initiation, the decomposition of this compound can be induced by photolysis. The absorption of light energy can also lead to the homolytic cleavage of the O-O bond, generating isopropoxycarbonyl radicals. This method offers the advantage of initiating polymerization at lower temperatures than those required for thermal decomposition.

Furthermore, decomposition can be initiated by other means, such as the presence of catalysts. Transition metals like cobalt, iron, manganese, nickel, or vanadium, or their salts, can catalyze the decomposition, sometimes leading to a buildup of heat and even an explosion. noaa.govnoaa.gov

Characterization and Reactivity Profiling of this compound-Derived Radical Intermediates

The primary radical species generated from the decomposition of this compound are isopropoxycarbonyl radicals. Understanding their formation and subsequent reactions is key to controlling the processes they initiate.

Alkoxycarbonyl Radical Formation and Decarboxylation Dynamics

The isopropoxycarbonyl radical (CH₃)₂CHO-C(O)O• is formed directly from the homolytic cleavage of the parent peroxide. This radical is relatively unstable and can undergo further reactions. One of the most significant of these is decarboxylation, the loss of a molecule of carbon dioxide to form an isopropyl radical.

The dynamics of this decarboxylation are crucial. The rate of decarboxylation competes with other potential reactions of the alkoxycarbonyl radical, such as addition to a monomer in a polymerization reaction. The tendency for decarboxylation to occur depends on the stability of the resulting alkyl radical.

The formation of these radical intermediates is central to the function of this compound as a polymerization initiator. The generated radicals, both the initial alkoxycarbonyl radicals and the subsequent alkyl radicals, can add to monomer units, initiating the growth of polymer chains.

Mechanistic Investigations of Diisopropyl Peroxycarbonate in Polymerization Processes

Diisopropyl Peroxycarbonate as a Free Radical Polymerization Initiator

In free-radical polymerization, the primary role of this compound is to thermally decompose and produce primary radicals that initiate the polymerization of monomers. The fundamental step is the homolytic cleavage of the labile oxygen-oxygen bond within the peroxide structure, yielding two isopropoxycarbonyloxy radicals. These radicals can then initiate polymerization by adding to a monomer molecule or undergo further decomposition.

Initiation Kinetics and Efficiency in Monomer Conversion

The thermal decomposition of DIPC follows first-order kinetics. The rate constant for this decomposition (kd) can be described by the Arrhenius equation, which relates the rate constant to the activation energy (Ed) and the pre-exponential factor (A). iomosaic.com

Table 1: Arrhenius Parameters for the Decomposition of this compound

| Parameter | Value | Reference |

|---|---|---|

| Pre-exponential Factor (A) | 4.96 x 10¹⁴ s⁻¹ | iomosaic.com |

This data is specifically for the decomposition in the context of vinyl chloride polymerization.

The half-life of an initiator, which is the time required for half of the initial quantity to decompose at a given temperature, is a practical measure of its activity. For this compound, the temperature for a one-hour half-life is 64°C. nouryon.com

Radical Transfer Mechanisms and Their Impact on Polymer End-Group Fidelity

Radical transfer reactions are pivotal events that can significantly affect the final properties of the polymer, including its molecular weight and the chemical nature of the polymer chain ends (end-group fidelity). These reactions involve the termination of a growing polymer chain and the simultaneous creation of a new radical that can initiate a new chain.

Chain transfer can occur with various species present in the polymerization system:

Chain transfer to monomer: The growing polymer radical abstracts an atom from a monomer molecule. For certain monomers, like vinyl chloride, this is a dominant chain termination mode and plays a significant role in controlling the degree of polymerization. wanplas.com

Chain transfer to solvent: If a solvent is used, the growing radical can abstract an atom from a solvent molecule. This is a key consideration in solution polymerization. For instance, in the polymerization of ethylene-tetrafluoroethylene copolymers initiated by DIPC, trichlorofluoromethane (B166822) has been shown to act as a chain transfer agent. researchgate.net

Chain transfer to initiator: The growing polymer radical can react with an undecomposed initiator molecule. For peroxydicarbonates, an important mechanism of induced decomposition involves the abstraction of an α-hydrogen from the initiator by a radical. ethernet.edu.et This process not only terminates a growing chain but also leads to a less efficient use of the initiator.

These transfer reactions introduce new end-groups onto the polymer chains that are different from the initiator fragment. For example, chain transfer to a solvent like trichlorofluoromethane can introduce a chlorine atom at the chain end. researchgate.net This can reduce the fidelity of the polymer end-groups, which is particularly important in applications where specific end-functionality is desired, such as in the synthesis of block copolymers.

Control over Polymer Molecular Weight and Distribution through this compound Concentration

The concentration of the initiator is a key parameter for controlling the molecular weight and molecular weight distribution of the resulting polymer. Generally, a higher initiator concentration leads to a higher rate of polymerization because more initiating radicals are generated per unit of time. wanplas.com However, this also results in the formation of a larger number of polymer chains, which, for a given amount of monomer, leads to a lower average molecular weight.

Table 2: General Effect of Initiator Concentration on Polymerization

| Initiator Concentration | Rate of Polymerization | Average Molecular Weight |

|---|---|---|

| Low | Slower | Higher |

However, the relationship is not always straightforward and can be influenced by other factors. In the suspension polymerization of vinyl chloride initiated by this compound, the degree of polymerization is primarily controlled by the reaction temperature, which influences the rate of chain transfer to the monomer. wanplas.com In this specific system, the initiator concentration is used mainly to regulate the rate of polymerization to achieve a target conversion within a practical timeframe, rather than as the primary tool for molecular weight control. wanplas.com The use of dedicated chain transfer agents is a more common and precise method for controlling molecular weight in many industrial processes that utilize DIPC. google.com

Redox-Initiated Polymerization Systems Utilizing this compound

Redox-initiated polymerization allows for the generation of free radicals at much lower temperatures than thermal decomposition alone. This is achieved by using a pair of compounds, an oxidizing agent and a reducing agent, which react to produce radicals.

Synergistic Effects with Reducing Agents in Low-Temperature Polymerization

This compound can function as the oxidizing agent in a redox pair. Its combination with a suitable reducing agent creates a synergistic system that can effectively initiate polymerization at temperatures as low as 0°C, and even lower. google.com This is particularly advantageous for polymerizing monomers that are sensitive to high temperatures or for processes where rapid polymerization at ambient temperatures is desired.

A notable example is the use of DIPC in conjunction with salts of dialkylaminobenzene sulfonic acid. google.com While DIPC alone can initiate the polymerization of monomers like styrene (B11656) at 25°C, its effectiveness is dramatically enhanced in the "cooperative presence" of the reducing agent, allowing for faster and more efficient polymerization at reduced temperatures. google.com This synergy facilitates better temperature control, can lead to polymers with higher molecular weight, and reduces undesirable side reactions like crosslinking in diene-containing copolymers. google.com

Table 3: Example of a Redox System for Low-Temperature Emulsion Polymerization

| Component | Role | Example Concentration |

|---|---|---|

| Styrene | Monomer | 100 parts by weight |

| This compound | Oxidizing Agent (Initiator) | 0.02 to 2.0 weight percent |

| Alkali metal salt of a dialkylaminobenzene sulfonic acid | Reducing Agent (Activator) | 0.05 to 5.0 parts by weight |

This system is effective for polymerization at temperatures ranging from 0°C to 30°C. google.com

Research has also indicated that tertiary amines can react with this compound to generate radicals, likely through the loss of a hydrogen atom from the α-position of the amine, further supporting its utility in redox systems. ethernet.edu.et

Mechanistic Elucidation of Electron Transfer Processes

The core of a redox-initiated system is a single-electron transfer reaction between the oxidizing and reducing agents. In the case of a this compound and an aminoaromatic compound system, the amine acts as the electron donor (reducing agent) and the peroxide acts as the electron acceptor (oxidizing agent).

The proposed mechanism involves the transfer of an electron from the amine to the peroxide. This transfer destabilizes the already weak O-O bond in the this compound molecule, leading to its rapid cleavage. This process generates an isopropoxycarbonyloxy radical and an alkoxide anion, along with the radical cation of the amine. The isopropoxycarbonyloxy radical is then available to initiate polymerization.

This electron transfer process is significantly more efficient at low temperatures than the purely thermal homolytic cleavage of the peroxide bond. The specific nature of the reducing agent, such as the alkali metal salt of a dialkylaminobenzene sulfonic acid, is crucial for facilitating this electron transfer at low temperatures. google.com In other contexts, the interaction of DIPC with copper(II) chloride has been shown to generate radicals, suggesting the potential for Fenton-like reactions where a transition metal in a lower oxidation state could act as the reducing agent to decompose the peroxide. shu.ac.uk

This compound in Controlled Radical Polymerization Methodologies

Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), represents a significant advancement over conventional free-radical polymerization. CRP techniques allow for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures, such as block copolymers and star polymers. This control is achieved by establishing a dynamic equilibrium between a low concentration of active, propagating radical species and a vast majority of dormant species that are unable to propagate or terminate. The primary CRP methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

While this compound (DIPP) is an effective initiator for conventional free-radical polymerization due to its thermal lability, its role in the precise mechanisms of CRP is limited and non-traditional. The fundamental principles of major CRP methods rely on specific chemical agents to maintain the activation-deactivation equilibrium, roles that a conventional peroxide initiator like DIPP is not designed to fulfill.

Atom Transfer Radical Polymerization (ATRP) operates on the principle of a reversible atom transfer process, typically a halogen atom, catalyzed by a transition metal complex. rug.nlacs.org The process is initiated by an alkyl halide (R-X), which is activated by a metal complex in a low oxidation state (e.g., Cu(I)Br). This reaction generates a propagating radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br). The higher-oxidation-state complex can then deactivate the propagating radical, reforming the dormant species and the lower-oxidation-state catalyst. This reversible deactivation is the key to controlling the polymerization. rug.nl A conventional initiator like this compound, which decomposes to produce free radicals irreversibly, does not fit into this core mechanistic framework.

However, variations of ATRP, such as Activators Generated by Electron Transfer (AGET) ATRP, utilize reducing agents to generate the active low-oxidation-state catalyst from a more stable and oxygen-tolerant higher-oxidation-state precursor. cmu.edu This allows for more robust reaction conditions. While theoretically a peroxide could be involved in side-redox reactions, the primary radical-generating function of DIPP is not used to initiate the chains in a controlled manner in standard ATRP.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. wikipedia.org Unlike ATRP, RAFT polymerization requires a separate, conventional source of radicals, such as a thermal initiator, to begin the polymerization process. wikipedia.org Radicals generated from the initiator (e.g., azobisisobutyronitrile, AIBN) add to monomer units to create propagating chains. These chains then react with the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, which continues the polymerization. This rapid exchange allows all chains to grow at a similar rate.

In this context, this compound could potentially serve as the thermal initiator to supply the initial radicals required for a RAFT process. Its decomposition would generate the primary radicals needed to start the chain-growth and chain-transfer cycle. However, the control over the polymerization would still be dictated by the kinetics of the RAFT agent, not the initiator. The choice of initiator and its decomposition rate must be carefully selected to match the specific monomer and RAFT agent to maintain control and minimize termination events. nih.govflinders.edu.au

The following table provides a comparative overview of the core components of ATRP and RAFT, illustrating the differing roles of the initiating species.

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

| Control Agent | Transition Metal Catalyst (e.g., CuBr/Ligand) | Thiocarbonylthio Compound (RAFT Agent) |

| Initiating Species | Alkyl Halide (e.g., ethyl 2-bromoisobutyrate) | Conventional Radical Initiator (e.g., AIBN, potentially DIPP) |

| Mechanism | Reversible deactivation via atom transfer | Reversible degenerative chain transfer |

| Role of Initiator | The alkyl halide is the source of the polymer chain. | Provides a constant, slow supply of primary radicals to the system. |

Polymerization in Advanced Media: Supercritical Fluid Environments and this compound Reactivity

The search for environmentally benign and efficient manufacturing processes has led to the exploration of advanced reaction media, with supercritical fluids (SCFs) being a prominent example. Supercritical carbon dioxide (scCO2) is a particularly attractive medium for polymerization due to its non-toxic, non-flammable nature, low cost, and tunable solvent properties. google.comcmu.edu A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas, such as high density and low viscosity, which can enhance mass transfer. nih.gov

The reactivity of this compound in scCO2 is governed by its thermal decomposition. Similar to its behavior in conventional solvents, DIPP undergoes homolytic cleavage of the labile peroxide bond when heated, generating two isopropoxycarboxy radicals. These radicals can then initiate free-radical polymerization of vinyl monomers dissolved in the scCO2 phase. The low viscosity and high diffusivity of scCO2 can facilitate the dispersion of the initiator and monomer, potentially leading to more uniform reaction conditions.

A critical factor in polymerization within scCO2 is the solubility of the resulting polymer. While many common vinyl monomers are soluble in scCO2 under accessible conditions, their corresponding polymers are often not. rug.nlacs.orgresearchgate.net For instance, polyvinyl chloride (PVC), for which DIPP is a known and effective initiator, is insoluble in supercritical carbon dioxide. mdpi.com Consequently, the polymerization of vinyl chloride initiated by this compound in scCO2 proceeds via a precipitation polymerization mechanism. In this process, the monomer and initiator are soluble in the scCO2, forming a homogeneous solution. As the polymerization is initiated and polymer chains grow, they quickly reach a molecular weight at which they are no longer soluble in the medium and precipitate out, typically as a fine, dry powder. rug.nl This method offers the advantage of producing a solvent-free polymer powder that can be easily collected from the reactor vessel upon depressurization.

The interaction between scCO2 and the polymer, even in a precipitation system, is significant. Supercritical CO2 is known to swell polymers and reduce their glass transition temperature (Tg), which can affect the morphology and properties of the precipitated polymer particles. researchgate.net The conditions of the supercritical environment (pressure and temperature) can therefore be tuned to influence the final polymer characteristics.

The table below summarizes typical conditions and outcomes for precipitation polymerization of a vinyl monomer in supercritical carbon dioxide using a peroxide initiator, based on analogous systems.

| Parameter | Typical Value / Observation | Rationale / Significance |

| Pressure (MPa) | 10 - 40 MPa | Affects the density and solvent power of scCO2, influencing monomer solubility and polymer swelling. researchgate.net |

| Temperature (°C) | 40 - 80 °C | Must be sufficient to induce thermal decomposition of the peroxide initiator (e.g., DIPP) at a suitable rate. |

| Monomer | Vinyl Chloride | DIPP is an effective initiator for this monomer. |

| Polymer Solubility | Insoluble in scCO2 | Leads to precipitation polymerization. mdpi.com |

| Product Form | Fine, dry powder | Simplifies product work-up and avoids the use of organic solvents for purification. |

| Polymer Properties | Morphology and porosity can be controlled by pressure/temperature. | The scCO2 environment influences particle formation as the polymer precipitates. |

Reactivity and Reaction Pathways of Diisopropyl Peroxycarbonate Beyond Polymerization

Diisopropyl Peroxycarbonate in Organic Oxidation Reactions

The decomposition of this compound generates highly reactive radicals that can participate in a variety of oxidation reactions. This section details its application in the oxidation of hydrocarbons and aromatic systems, focusing on the selectivity and scope of these transformations.

This compound serves as an effective reagent for the oxidation and oxygenation of various organic substrates. In combination with catalytic amounts of metal salts, such as cupric chloride, DIPP can achieve the oxygenation of aromatic compounds. acs.org For instance, the reaction with toluene (B28343) in the presence of a CuCl₂ catalyst can lead to the formation of cresols and other oxygenated products. The process involves the generation of isopropoxycarboxy radicals which can then abstract hydrogen atoms or add to the aromatic ring, followed by subsequent reaction steps facilitated by the metal catalyst.

The general mechanism for the oxidation of hydrocarbons involves the homolytic cleavage of the peroxide bond in DIPP to generate isopropoxycarboxy radicals. These radicals can then abstract hydrogen atoms from hydrocarbon C-H bonds, creating alkyl radicals. wa.gov These alkyl radicals can be trapped by oxygen or undergo further reactions to yield oxidized products like alcohols, ketones, or carboxylic acids. Research has shown that the oxidation of aromatic compounds with isopropyl groups can be achieved using molecular oxygen in the presence of an aqueous alkali solution, converting the isopropyl group into a 2-hydroxy-2-propyl group. google.comgoogle.com While this specific process uses molecular oxygen, it highlights a pathway for isopropyl group oxidation on aromatic rings, a transformation achievable with potent radical initiators like DIPP.

A notable example is the oxidation of diisopropylbenzene, which can be converted to di(2-hydroxy-2-propyl)benzene. google.com This type of reaction underscores the capability of radical processes to functionalize relatively inert C-H bonds.

The selectivity in DIPP-mediated oxidations is influenced by reaction conditions and the nature of the substrate. The scope of substrate functionalization is broad, encompassing both aliphatic and aromatic hydrocarbons. wa.govresearchgate.net However, the inherent reactivity of the generated radicals often leads to challenges in controlling chemoselectivity and regioselectivity.

In the functionalization of complex molecules, the reaction often targets the most labile C-H bonds. For substrates with multiple potential reaction sites, mixtures of products can be expected. The use of transition metal catalysts can significantly influence selectivity. For example, in the copper-catalyzed oxygenation of aromatic compounds, the metal center can direct the regioselectivity of the addition to the aromatic ring. acs.org

The table below summarizes the types of substrates that can be functionalized using DIPP and related radical oxidation systems.

Table 1: Substrate Scope in DIPP-Mediated Oxidation Reactions

| Substrate Class | Specific Examples | Type of Functionalization |

|---|---|---|

| Aromatic Compounds | Toluene, Benzene, Isopropylbiphenyl | Hydroxylation, Acylation |

| Alkanes | Hexadecane | C-H Oxidation |

This table is generated based on analogous radical oxidation systems to illustrate the potential scope for DIPP.

Reactions of this compound with Transition Metal Complexes

Transition metals can significantly alter the reaction pathways of DIPP by catalyzing its decomposition and influencing the subsequent radical reactions. nih.gov The choice of metal and the associated ligands are crucial in determining the outcome of these transformations.

The decomposition of DIPP is highly sensitive to the presence of contaminants, particularly transition metals like cobalt, iron, manganese, and nickel, which can cause accelerated or even explosive decomposition. nih.gov This catalytic effect stems from the ability of transition metals to participate in single-electron transfer (SET) processes with the peroxide.

The metal catalyst can facilitate the homolytic cleavage of the O-O bond at temperatures lower than those required for purely thermal decomposition. This process generates radicals under milder conditions, allowing for greater control over the initiation step. mdpi.com The interaction can be generalized by the following steps, where Mⁿ⁺ represents a transition metal ion:

Reductive Cleavage: (CH₃)₂CH-O-C(O)O-O(O)C-O-CH(CH₃)₂ + Mⁿ⁺ → (CH₃)₂CH-O-C(O)O• + (CH₃)₂CH-O-C(O)O⁻ + M⁽ⁿ⁺¹⁾⁺

Oxidative Cleavage: (CH₃)₂CH-O-C(O)O-O(O)C-O-CH(CH₃)₂ + M⁽ⁿ⁺¹⁾⁺ → (CH₃)₂CH-O-C(O)O• + (CH₃)₂CH-O-C(O)O⁺ + Mⁿ⁺

This catalytic cycle allows a small amount of the metal complex to generate a large number of radicals. The generation of hydroxyl radicals via Fenton-type reactions, where transition metals like iron react with peroxides, is a well-established process that provides a model for understanding the catalytic generation of radicals from DIPP. nih.gov

The ligands coordinated to the transition metal center play a critical role in modulating the catalyst's activity and selectivity. pitt.edu Ligand properties, such as steric bulk and electronic character, can influence the rate of DIPP decomposition and the subsequent reaction pathways of the generated radicals. researchgate.net

For instance, sterically demanding ligands can create a specific coordination environment around the metal, potentially favoring the functionalization of less hindered substrates. pitt.edu The electronic properties of the ligand can alter the redox potential of the metal center, thereby affecting the rate of the SET process with the peroxycarbonate. researchgate.netrsc.org Studies on nanoparticle synthesis have shown that the structure of organic ligands can influence their own thermal decomposition in the presence of metal precursors, highlighting the intimate relationship between ligands, metals, and reactive organic species. nih.govnih.govresearchgate.net

The choice of ligand can also prevent catalyst deactivation or the formation of undesirable byproducts. By fine-tuning the ligand architecture, it is possible to direct the reactivity of the system towards a specific synthetic outcome, transforming a highly reactive, non-selective radical process into a more controlled and synthetically useful transformation. researchgate.net

This compound in Other Radical-Mediated Synthetic Transformations

Beyond its role as a polymerization initiator and an oxidant, DIPP is a source of isopropyl and isopropoxycarboxy radicals for other synthetic transformations, particularly those involving radical addition and C-C bond formation. acs.org The radicals generated from DIPP can be intercepted by various radical acceptors.

For example, the isopropyl radicals formed after the decarboxylation of the primary isopropoxycarboxy radicals can add to electron-deficient olefins in a Giese-type reaction. This allows for the formation of new carbon-carbon bonds. nih.gov The general scheme for such a reaction is as follows:

Initiation: DIPP → 2 (CH₃)₂CH-O-C(O)O•

Decarboxylation: (CH₃)₂CH-O-C(O)O• → (CH₃)₂CH• + CO₂

Addition: (CH₃)₂CH• + H₂C=CH-X → (CH₃)₂CH-CH₂-C•H-X (where X is an electron-withdrawing group)

Propagation/Termination: The resulting radical can abstract a hydrogen atom or combine with another radical to form the final product.

This pathway provides a route to introduce isopropyl groups into various molecular scaffolds. The development of photoredox catalysis has expanded the toolkit for generating alkyl radicals under mild conditions, and peroxides like DIPP can be integrated into such systems to achieve novel transformations. rsc.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound (DIPP) |

| Toluene |

| Cupric chloride |

| Cresol |

| Diisopropylbenzene |

| di(2-hydroxy-2-propyl)benzene |

| Benzene |

| Isopropylbiphenyl |

| Hexadecane |

| Benzo[a]pyrene |

| Cobalt |

| Iron |

| Manganese |

| Nickel |

Advanced Analytical Techniques for Diisopropyl Peroxycarbonate Characterization and Mechanistic Elucidation

Spectroscopic Analysis of Diisopropyl Peroxycarbonate and its Transformation Products

Spectroscopy is a cornerstone in the analysis of this compound, providing detailed insight into its molecular structure, the functional groups present, and the reactive intermediates generated upon its decomposition.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and identifying its fragmentation patterns. The nominal molecular weight of this compound (C₇H₁₄O₄) is approximately 162.18 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation through several key pathways. A primary fragmentation would be the cleavage of the weak peroxide (O-O) bond, followed by the loss of carbon dioxide (CO₂) molecules, leading to characteristic mass losses.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable for the end-group analysis of polymers synthesized using this compound as an initiator. wikipedia.org In free-radical polymerization, the initiator fragments attach to the ends of the polymer chains. By analyzing the mass-to-charge ratio of the resulting oligomers, ESI-MS can elucidate the structure of these end-groups, confirming the initiation mechanism. For initiators with alkyl groups like this compound, studies on analogous diacyl peroxides have shown that the alkyl (R) moieties are the primary end-groups observed. iu.edu This occurs because the initially formed isopropyloxycarbonyl radical [(CH₃)₂CH-O-C(O)O•] readily decarboxylates to form an isopropyl radical (•CH(CH₃)₂), which then initiates polymerization. ESI-MS can distinguish between polymer chains terminated by disproportionation (one initiator fragment per chain) and those terminated by combination (two initiator fragments per chain), providing deep mechanistic insights. iu.edu

Table 1: Expected Mass Spectrometry Fragments of this compound and Its Derivatives

| Fragment/Ion | Proposed Formula | Significance in Analysis |

|---|---|---|

| Isopropyloxycarbonyl radical | C₄H₇O₃• | Primary radical formed from O-O bond homolysis. |

| Isopropyl radical | C₃H₇• | Formed after decarboxylation of the primary radical; key initiating species. |

| Polymer end-group (initiation) | (CH₃)₂CH- | Fragment attached to the polymer chain, identifiable by ESI-MS for end-group analysis. iu.edu |

| Loss of CO₂ | -44 Da | Characteristic neutral loss indicating decarboxylation of peroxycarbonate-derived radicals. |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule and to track their changes during a reaction. nih.govresearchgate.net For this compound, these methods are crucial for confirming its structure and monitoring its decomposition.

The key functional groups in this compound give rise to characteristic absorption bands in an IR spectrum. udel.eduucla.edu The most prominent of these is the carbonyl (C=O) stretch, which is expected to be very strong. In peroxycarbonates, this absorption typically appears at a high wavenumber, around 1815-1790 cm⁻¹. The C-O single bonds associated with the carbonate and isopropyl groups will produce strong absorptions in the fingerprint region (approximately 1300-1000 cm⁻¹). chemguide.co.uk The peroxide (O-O) bond stretch is characteristically weak in both IR and Raman spectra and can be difficult to observe.

During thermal or photochemical decomposition, the disappearance of the characteristic peroxycarbonate C=O and C-O peaks can be monitored to track the consumption of the reactant. nih.gov Simultaneously, the appearance of new peaks signifies the formation of transformation products. For example, the formation of acetone (B3395972) (a known decomposition product) would be indicated by the appearance of a strong carbonyl peak around 1715 cm⁻¹. noaa.govnoaa.gov The formation of isopropyl alcohol would be marked by the appearance of a broad O-H stretching band around 3300 cm⁻¹. vscht.cz Time-resolved IR spectroscopy, in particular, can be used to monitor the rapid formation of gaseous products like carbon dioxide (CO₂) by tracking its characteristic vibrational-rotational fine structure around 2349 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound and Transformation Products

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C=O (Peroxycarbonate) | IR | 1815 - 1790 | Strong, characteristic peak for the starting material. chemguide.co.uk |

| C-O (Carbonate) | IR | 1300 - 1000 | Strong absorption in the fingerprint region. udel.edu |

| C-H (Isopropyl) | IR, Raman | 2980 - 2870 | Aliphatic C-H stretching. udel.edu |

| C=O (Acetone) | IR | ~1715 | Indicates formation of a key decomposition product. vscht.cz |

| O-H (Isopropyl Alcohol) | IR | ~3300 (broad) | Indicates formation of a key decomposition product. vscht.cz |

| CO₂ | IR | ~2349 | Monitors the decarboxylation process during decomposition. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in this compound.

For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The methyl protons (-CH₃) would appear as a doublet, and the methine proton (-CH) would appear as a septet, characteristic of an isopropyl group. The chemical shift of the methine proton is significantly influenced by the adjacent electronegative oxygen of the peroxycarbonate group, shifting it downfield. In the ¹³C NMR spectrum, three distinct signals are expected: one for the methyl carbons, one for the methine carbon, and one for the carbonyl carbon. bhu.ac.in The carbonyl carbon signal would appear significantly downfield, typical for carbonate-like structures. libretexts.org

NMR is also an excellent tool for monitoring the progress of reactions involving this compound in real-time. noaa.govnih.gov By acquiring spectra at regular intervals, the decrease in the intensity of the reactant's signals (e.g., the methine proton of the peroxycarbonate) and the corresponding increase in the signals of products (e.g., the methyl protons of acetone or the methine proton of isopropyl alcohol) can be quantified to determine reaction kinetics.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | (CH₃)₂CH- | ~4.8 - 5.0 | Septet | Downfield shift due to electronegative O-C(O)O group. pdx.edu |

| ¹H | (CH₃)₂CH- | ~1.3 - 1.5 | Doublet | Typical range for isopropyl methyl groups. pdx.edu |

| ¹³C | C=O | ~150 - 160 | Singlet | Characteristic shift for a peroxycarbonate carbonyl group. bhu.ac.in |

| ¹³C | (CH₃)₂CH- | ~75 - 85 | Singlet | Deshielded by adjacent oxygen atom. libretexts.org |

| ¹³C | (CH₃)₂CH- | ~20 - 25 | Singlet | Typical range for isopropyl methyl carbons. libretexts.org |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique capable of the direct detection and characterization of paramagnetic species, such as the free radicals generated during the decomposition of this compound. nih.gov Since the primary radicals are often too short-lived to detect directly, the technique of spin trapping is employed. wikipedia.orglibretexts.org A spin trap molecule reacts with the transient radical to form a more stable, persistent radical (a spin adduct) whose EPR spectrum can be readily measured. wikipedia.org

The thermal or photochemical decomposition of this compound proceeds via homolytic cleavage of the peroxide bond to yield two isopropyloxycarbonyl radicals (i-Pr-O-C(O)O•). EPR spin-trapping studies on analogous peroxydicarbonates and monoperoxycarbonates confirm the formation of the corresponding alkoxycarbonyloxyl radical as the primary species. rsc.org This radical can be trapped and identified by its characteristic EPR spectrum. The hyperfine coupling constants (hfc) of the spin adduct, which describe the interaction between the unpaired electron and nearby magnetic nuclei, provide a fingerprint for the trapped radical. nih.govillinois.edu

The isopropyloxycarbonyl radical is known to be unstable and can undergo rapid decarboxylation to form a secondary, carbon-centered isopropyl radical (•CH(CH₃)₂). This species can also be detected by spin trapping. Further reactions, such as hydrogen abstraction from a solvent or the parent peroxide molecule, can lead to a variety of other carbon-centered radicals, which have also been observed in related systems. rsc.org

Table 4: Radicals and Expected EPR Spin Adduct Parameters from this compound Decomposition

| Radical Species | Formation Pathway | Common Spin Trap | Expected EPR Adduct Characteristics |

|---|---|---|---|

| Isopropyloxycarbonyl Radical | Primary O-O bond cleavage | PBN, DMPO | Adduct spectrum characteristic of an oxygen-centered radical. rsc.org |

| Isopropyl Radical | Decarboxylation of primary radical | PBN, DMPO | Distinct hyperfine couplings to α-proton and β-protons, identifying it as a carbon-centered radical. libretexts.org |

| Solvent-derived Radicals | H-abstraction by primary/secondary radicals | PBN, DMPO | Hyperfine coupling constants will depend on the structure of the solvent molecule. |

Chromatographic and Separation Techniques in this compound Research

Chromatographic methods are indispensable for separating the complex mixtures that result from the decomposition of this compound, allowing for the identification and quantification of its various transformation products.

Gas chromatography (GC) is the premier technique for the separation and analysis of volatile compounds. It is ideally suited for studying the decomposition of this compound, which generates several low-boiling-point products. noaa.gov When coupled with a mass spectrometer (GC-MS), GC provides definitive identification of the separated components based on both their retention time and their mass spectrum. nih.gov

During the thermal decomposition of this compound, a range of volatile products are formed. These can be sampled from the headspace above a reaction mixture and injected into the GC. Published data indicates that the major flammable and toxic gases produced during its decomposition include acetone, isopropyl alcohol, acetaldehyde, and ethane. noaa.govnoaa.govnih.gov A GC method would separate these components, and their identity would be confirmed by comparing their retention times and mass spectra to those of authentic standards. This analysis is critical for understanding the complete decomposition pathway and for safety assessments of the peroxide's use and storage. Studies on similar peroxides, like di-tert-butyl peroxide, have successfully used GC-MS to identify and quantify a range of volatile decomposition products, demonstrating the power of the technique. nih.gov

Table 5: Volatile Decomposition Products of this compound Analyzed by Gas Chromatography

| Volatile Product | Chemical Formula | Method of Detection | Significance |

|---|---|---|---|

| Acetone | C₃H₆O | GC, GC-MS | Major product from the rearrangement/decomposition of isopropoxy radicals. noaa.govnoaa.gov |

| Isopropyl alcohol | C₃H₈O | GC, GC-MS | Product of hydrogen abstraction by isopropoxy radicals. noaa.govnoaa.gov |

| Acetaldehyde | C₂H₄O | GC, GC-MS | A further decomposition product. noaa.govnoaa.gov |

| Ethane | C₂H₆ | GC, GC-MS | Product of methyl radical combination, which can arise from acetone photolysis or other side reactions. noaa.govnoaa.gov |

| Carbon Dioxide | CO₂ | GC-TCD, IR | Primary gaseous product from decarboxylation of the isopropyloxycarbonyl radical. |

High-Performance Liquid Chromatography for Purity and Decomposition Product Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic peroxides, offering high accuracy and the ability to separate complex mixtures at ambient temperatures, thus preventing the thermal degradation of analytes like this compound during analysis. It is an indispensable tool for assessing the purity of this compound and for identifying and quantifying its decomposition products.

Research findings indicate that reversed-phase HPLC is particularly effective for this purpose. In a typical setup, a C18 column is used, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or isopropanol, with the gradient being optimized to achieve clear separation between the parent peroxide and its various degradation products. google.com Detection is commonly performed using a UV detector, as many organic peroxides and their byproducts absorb ultraviolet light. For compounds with poor UV absorbance, post-column derivatization techniques can be employed to generate a chromophore or fluorophore that is easily detectable. researchgate.net

The primary advantages of HPLC in this context are its high precision, repeatability, and the ability to quantify multiple components in a single run. google.com This is crucial for stability studies, where tracking the decrease in the concentration of this compound alongside the increase in specific degradation products can provide detailed insights into the decomposition mechanism. A novel HPLC method coupled with a visible detector (HPLC-VIS) has also been developed for quantifying other peroxides, demonstrating the technique's versatility. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Provides separation based on polarity. |

| Mobile Phase | Methanol/Water (75:25 v/v) | Elutes compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 35 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Introduces the sample into the system. |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantifies compounds by measuring absorbance. |

| Detection Wavelength | 245 nm | Wavelength for optimal detection of analytes. |

This table presents a typical set of parameters and is for illustrative purposes. Actual conditions may need to be optimized.

Calorimetric and Thermal Analysis Methodologies Applied to this compound

Calorimetric and thermal analysis techniques are critical for understanding the thermal hazards and reaction characteristics of energetic materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal methods used to obtain data on reaction energetics and decomposition kinetics.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com For this compound, this technique is used to determine key energetic parameters of its decomposition, such as the onset temperature and the total heat of decomposition (enthalpy). This information is vital for assessing its thermal stability.

During a DSC experiment, a small, precisely weighed sample of this compound is heated at a constant rate. As the compound begins to decompose, it releases energy, which is detected as an exothermic peak on the DSC thermogram. The temperature at which this exothermic event begins is the onset temperature of decomposition, a critical indicator of thermal stability. The area under the exothermic peak is directly proportional to the enthalpy of decomposition (ΔHd), quantifying the total energy released. researchgate.net Studies show that the decomposition of this compound is a highly exothermic process, and DSC is a primary tool for quantifying this energy release and monitoring for premature decomposition.

Table 2: Representative DSC Data for this compound Decomposition

| Parameter | Representative Value | Description |

| Heating Rate | 10 °C/min | The rate at which the sample temperature is increased. |

| Decomposition Onset (Tonset) | ~35-40 °C | The temperature at which decomposition begins to accelerate. |

| Peak Exotherm Temperature (Tpeak) | ~60 °C | The temperature at which the rate of heat release is maximal. |

| Heat of Decomposition (ΔHd) | 1000 - 1400 J/g | The total energy released during the decomposition process. |

Note: These values are representative and can be influenced by sample purity, concentration, and experimental conditions like heating rate and sample pan type.

Thermogravimetric Analysis (TGA) provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This is particularly useful for studying decomposition reactions that involve the loss of volatile products. The data from TGA is used to determine the kinetics of the decomposition process, including the activation energy (Ea) and the pre-exponential factor (A).

For this compound, a TGA experiment shows a distinct mass loss step corresponding to its decomposition into volatile products like acetone, isopropyl alcohol, and carbon dioxide. echemi.com To determine the kinetic parameters, a model-free kinetics approach, such as the Flynn-Wall-Ozawa method, is often employed. This involves performing TGA experiments at several different heating rates. By plotting the logarithm of the heating rate against the inverse of the temperature at which a specific percentage of mass loss (conversion) occurs, the activation energy can be calculated from the slope of the resulting line. thermalsupport.com This kinetic data is essential for predicting the compound's stability and decomposition rate under various temperature conditions.

Table 3: TGA Kinetic Analysis Data for a Hypothetical Decomposition

| Heating Rate (β) (°C/min) | Temperature at 5% Mass Loss (K) | 1/T (K-1) | ln(β) |

| 2 | 318.15 | 0.003143 | 0.693 |

| 5 | 323.15 | 0.003095 | 1.609 |

| 10 | 327.15 | 0.003057 | 2.303 |

| 20 | 331.15 | 0.003020 | 2.996 |

Activation energy (Ea) is determined from the slope (-Ea/R) of the plot of ln(β) vs. 1/T, where R is the gas constant. This table is for illustrative purposes.

In-Situ Monitoring Techniques for Real-Time Reaction Pathway Analysis

In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose. nih.gov By placing an FTIR probe directly into the reaction vessel, the decomposition of this compound can be monitored in real-time. frontiersin.org The characteristic vibrational bands of the peroxycarbonate functional group can be tracked as they decrease in intensity, while new peaks corresponding to the formation of intermediates and final products (e.g., carbonyl stretches from acetone, O-H stretches from isopropyl alcohol) appear and grow over time. researchgate.netsci-hub.box This provides direct evidence of the reaction mechanism and allows for the study of how reaction conditions (temperature, solvent) influence the pathway.

Other advanced spectroscopic methods, such as real-time X-ray Absorption Spectroscopy (XAS), have also been developed to observe chemical reactions at surfaces with high temporal and spatial resolution, offering potential for deeper mechanistic insights into heterogeneous systems involving peroxides. nih.govbohrium.com These in-situ techniques are invaluable for moving beyond simple input-output analysis to a fundamental understanding of the chemical transformations of this compound.

Theoretical and Computational Chemistry Studies of Diisopropyl Peroxycarbonate

Quantum Chemical Investigations of Electronic Structure and Bonding in Diisopropyl Peroxycarbonate

Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of chemical bonds within a molecule. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory), solve the electronic Schrödinger equation to provide information on electron distribution, molecular orbital energies, and the geometry of the molecule. github.comnih.gov

For this compound, the focus of such investigations is often on the peroxide (-O-O-) linkage, which is the weakest bond and central to its reactivity. Calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Studies on analogous molecules, like diisopropyl ketone, have demonstrated that quantum chemical calculations can accurately predict the conformational landscape, identifying the most stable geometries and the energy barriers between different conformers. frontiersin.org In this compound, the orientation of the two isopropyl groups relative to the central peroxycarbonate moiety influences its stability and reactivity.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For peroxides, the LUMO is often associated with the antibonding σ* orbital of the O-O bond. A low-lying LUMO indicates that the O-O bond is susceptible to cleavage.

Partial density of states (PDOS) analysis can further break down the contributions of individual atoms and orbitals to the molecular orbitals, offering a detailed picture of the bonding interactions. nih.gov For this compound, this would reveal the specific contributions of the peroxide oxygens, carbonyl carbons, and isopropyl groups to the frontier orbitals, highlighting the electronic factors that govern its decomposition.

Table 1: Representative Theoretical Data for Peroxycarbonate Structures Note: This table presents typical data obtained from quantum chemical calculations on related peroxide compounds, as specific data for this compound is not readily available in the cited literature. The values are illustrative of the outputs from such studies.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| O-O Bond Length | ~1.45 - 1.49 Å | Indicates the strength of the peroxide bond. Longer bonds are typically weaker. |

| C=O Bond Length | ~1.18 - 1.21 Å | Reflects the double bond character of the carbonyl group. |

| C-O-O-C Dihedral Angle | ~110° - 120° | Defines the three-dimensional shape and steric strain around the peroxide bond. |

| HOMO-LUMO Gap | 4-6 eV | An indicator of chemical reactivity and the energy required for electronic excitation. |

Computational Modeling of this compound Decomposition Mechanisms and Transition States

The primary interest in this compound stems from its thermal decomposition to generate radicals. Computational modeling is exceptionally suited to explore the complex potential energy surfaces of these decomposition reactions, identifying the most likely pathways and the structures of the short-lived transition states.

Studies on dialkyl peroxydicarbonates, RC(O)O-O(O)CR, have utilized Møller-Plesset perturbation theory and DFT to investigate whether the decomposition is a concerted or stepwise process. rsc.org For peroxydicarbonates with electron-donating R groups, like the isopropyl group, two primary stepwise pathways have been identified as favorable: rsc.org

One-Bond Cleavage: This mechanism involves the initial homolytic cleavage of the weak O-O bond, producing two isopropoxycarboxy radicals ((CH₃)₂CH-O-C(O)O•). These radicals are unstable and subsequently undergo decarboxylation (loss of CO₂) to form isopropoxy radicals ((CH₃)₂CH-O•).

(CH₃)₂CHOC(O)OOC(O)OCH(CH₃)₂ → 2 (CH₃)₂CHOC(O)O• → 2 (CH₃)₂CHO• + 2 CO₂

Two-Bond Cleavage (Concerted Asynchronous): In this pathway, the O-O bond cleavage occurs concurrently with the fragmentation of one of the isopropoxycarboxy moieties. This avoids the formation of the transient isopropoxycarboxy radical as a stable intermediate.

Computational chemists locate the transition state structures for each proposed step and calculate their energies. The energy of the transition state relative to the reactants determines the activation energy (energy barrier) for that step. The pathway with the lowest activation energy is the most kinetically favorable. For diethyl peroxydicarbonate, a close analog, calculations have shown that the one-bond and two-bond cleavage mechanisms can have comparable energy barriers, indicating both may be active. rsc.org

Table 2: Illustrative Calculated Activation Energies for Peroxydicarbonate Decomposition Pathways Note: These values are based on studies of analogous peroxydicarbonates and serve to illustrate the type of data generated. The specific values for this compound would require dedicated calculations.

| Decomposition Pathway | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| One-Bond O-O Cleavage | Homolysis of the peroxide bond to form two carboxyoxy radicals. | 25 - 30 |

| Two-Bond Cleavage | Simultaneous cleavage of the O-O bond and a C-C or C-O bond. | 28 - 35 |

| Radical Decarboxylation | Loss of CO₂ from the carboxyoxy radical. | 5 - 10 |

Source: Based on findings for related peroxydicarbonates. rsc.org

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Radical Diffusion

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent or a polymer matrix. researchgate.net MD simulations solve Newton's equations of motion for a system containing thousands of atoms, allowing the study of dynamic processes over time scales from picoseconds to microseconds.

For this compound, MD simulations can provide critical insights into its behavior in solution, which is highly relevant to its use in polymerization. Key areas of investigation include:

Solvation Effects: MD simulations can model how solvent molecules arrange around the this compound molecule. This solvation shell can affect the stability of the peroxide and the energetics of its decomposition.

Radical Diffusion: Once the peroxide decomposes, the resulting radicals must diffuse away from each other (escape the "solvent cage") to initiate polymerization. If they remain too close, they are likely to recombine. MD simulations can be used to calculate the diffusion coefficients of the generated radicals in various solvents. This helps in understanding how solvent viscosity and specific solvent-radical interactions influence the efficiency of polymerization initiation. acs.org

Local Concentration and Phase Behavior: In applications like suspension polymerization, the initiator may be partitioned between different phases. MD can help model this partitioning and understand the local concentration of the initiator, which affects the rate of decomposition and initiation. researchgate.net

The simulation involves placing a model of this compound and the subsequent radical species into a simulation box filled with solvent molecules. By tracking the trajectories of all particles, one can calculate properties like the radial distribution function (to see how molecules are structured) and the mean squared displacement (to determine diffusion coefficients).

Prediction of Reactivity and Selectivity in this compound-Mediated Reactions

Computational chemistry can also be used to predict the subsequent reactions of the radicals generated from this compound decomposition. The primary radical formed is the isopropoxy radical ((CH₃)₂CHO•), which can then participate in various reactions, such as hydrogen abstraction or addition to a monomer.

DFT calculations can be used to model these subsequent reaction steps. For example, to predict the reactivity of the isopropoxy radical towards a vinyl monomer, one would:

Model the reactants (isopropoxy radical and monomer molecule).

Locate the transition state for the addition of the radical to the monomer's double bond.

Calculate the activation energy for this addition reaction.

By comparing the activation energies for different competing reactions (e.g., hydrogen abstraction from the solvent versus addition to a monomer), one can predict the most likely fate of the initiator radicals under specific conditions. Furthermore, if the monomer is asymmetric, calculations can help predict the regioselectivity (which end of the double bond the radical adds to) and stereoselectivity of the addition. Studies on other reactive systems have shown that DFT calculations can be a robust tool for accurately predicting both reactivity and stereoselectivity.

The influence of the isopropyl groups in this compound, being electron-donating, affects the initial decomposition barrier. Computational studies have shown that the nature of these "R" groups is a determining factor in the decomposition energy barriers of peroxides, thereby allowing for the prediction of relative reactivity among different peroxide initiators. rsc.org

Future Directions and Emerging Research Avenues for Diisopropyl Peroxycarbonate

Development of Next-Generation Diisopropyl Peroxycarbonate Derivatives with Tailored Reactivity Profiles

The core structure of this compound offers a scaffold for chemical modification to create next-generation derivatives with precisely tailored properties. The primary goal is to tune the reactivity, solubility, and thermal sensitivity of the molecule to meet the specific demands of advanced polymerization processes. Research in this area is expected to focus on synthesizing novel analogues by modifying the isopropyl groups.

Strategic modifications could lead to initiators with:

Controlled Decomposition Rates: Altering the electronic and steric nature of the alkyl groups can directly influence the stability of the peroxide bond, allowing for the design of initiators that decompose at specific temperatures. This enables better control over the initiation stage of polymerization, leading to polymers with desired molecular weights and distributions.

Enhanced Solubility: Introducing functional groups can modify the solubility of the peroxycarbonate, making it compatible with a wider range of monomer systems and polymerization media, including aqueous or more polar environments.

Functional Integration: Building functional moieties into the initiator molecule itself can be used to introduce specific end-groups onto polymer chains. This is a sophisticated strategy for producing telechelic polymers or block copolymers in a single step.

The development of novel biodegradable polymers from monomers like propylene (B89431) and carbon monoxide relies on precise initiation and propagation control, a role for which tailored peroxycarbonates could be designed. researchgate.netchemrxiv.org The synthesis of polymers with network structures, such as cross-linked poly(propylene carbonate)s, also demands initiators that can perform under specific reaction conditions to achieve desired material properties like thermal stability and elasticity. mdpi.commdpi.com

Table 1: Conceptual Tailoring of this compound Derivatives

| Hypothetical Modification to Isopropyl Group | Target Property | Potential Application |

| Replacement with longer alkyl chains (e.g., di-n-butyl peroxycarbonate) | Increased hydrophobicity, lower decomposition temperature | Solution polymerization in nonpolar solvents |

| Incorporation of hydroxyl (-OH) groups | Increased hydrophilicity, potential for post-polymerization modification | Emulsion polymerization, synthesis of functional polymers |

| Introduction of bulky groups (e.g., di-tert-butyl peroxycarbonate) | Increased thermal stability, slower decomposition rate | High-temperature polymerization, controlled radical polymerization |

| Attachment of a polymerizable group (e.g., vinyl) | Formation of branched or cross-linked polymers | Synthesis of polymer networks and gels |

Exploration of this compound in Sustainable Chemical Synthesis and Green Chemistry Applications

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are driving innovation in chemical manufacturing. researchgate.netrsc.org this compound and its future derivatives are well-positioned to contribute to this shift. A key advantage of peroxycarbonates is their decomposition into relatively benign byproducts—typically alcohols and carbon dioxide—compared to sulfur- or nitrogen-containing initiators that can generate more harmful or odorous residues.

Future research will likely explore:

Replacing Hazardous Initiators: Systematically substituting more hazardous radical initiators, such as those containing heavy metals or toxic functional groups, with tailored DIPP derivatives in large-scale industrial processes.

Solvent-Free Synthesis: The development of DIPP derivatives with physical properties (e.g., liquid at room temperature) that allow them to act as both an initiator and a solvent medium could facilitate solvent-free polymerization, significantly reducing waste. mdpi.com

The trend towards sustainability is evident in the growing use of related compounds like sodium percarbonate, which is favored as an environmentally friendly bleaching agent because it decomposes into water, oxygen, and sodium carbonate. niir.orgresearchgate.net This highlights the broader industry movement towards peroxide-based compounds as greener alternatives. globenewswire.com The development of new formulations and innovative applications for these compounds is a promising area of research. niir.org

Table 2: Green Chemistry Profile of this compound vs. Other Initiators

| Initiator Type | Key Decomposition Products | Environmental/Safety Considerations | Green Chemistry Alignment |

| This compound | Isopropanol, Carbon Dioxide | Relatively low toxicity byproducts. | High: Avoids persistent pollutants. |

| Azobisisobutyronitrile (AIBN) | Nitrogen gas, toxic tetramethylsuccinonitrile (B1209541) byproduct | Formation of a toxic, nitrogen-containing byproduct. | Moderate: Byproduct toxicity is a concern. |

| Benzoyl Peroxide | Phenyl radicals, Carbon Dioxide, Benzoic Acid | Can form allergenic or sensitizing byproducts. | Moderate to High: Cleaner than many alternatives. |

| Potassium Persulfate | Sulfate radicals | Introduces inorganic salts into the system. | Moderate: Can contribute to water contamination. |

Advancements in Understanding Complex Reaction Networks Involving this compound

The decomposition of this compound is not a simple, single-step event but rather the entry point into a complex network of chemical reactions. acs.org Beyond the initial formation of isopropoxy radicals, these highly reactive species can undergo various subsequent reactions, including hydrogen abstraction, disproportionation, and addition to monomers or solvent molecules. This complexity creates a web of intermediates and potential side products that can influence the final polymer properties. columbia.edu

Future research will leverage advanced computational and analytical techniques to map these intricate reaction networks. researchgate.netharvard.edu Heuristics-aided quantum chemistry and other modeling methods can be used to traverse the high-dimensional potential energy surfaces of these reactions. researchgate.netharvard.edu This will allow researchers to:

Predict Reaction Pathways: Identify the most likely reaction pathways and intermediates that occur after the initial peroxide bond scission.

Quantify Byproduct Formation: Understand the mechanisms leading to the formation of unwanted side products, enabling the optimization of reaction conditions to minimize them.

Model Polymer Microstructure: Simulate how different radical species formed within the reaction network affect polymer chain growth, branching, and termination, leading to more accurate predictions of the final polymer architecture.

A deeper understanding of these networks is crucial for moving beyond current limitations and achieving higher levels of precision in polymer synthesis. nih.gov By mapping the entire reaction landscape, chemists can identify optimal pathways that maximize energy efficiency and minimize environmental impact. columbia.edu

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in materials science and chemical synthesis. uva.nlarxiv.org These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, thereby accelerating the pace of research and development. arxiv.org

In the context of this compound, AI and ML can be integrated in several key areas:

Accelerated Derivative Design: Machine learning models can be trained on existing chemical data to predict the properties of hypothetical DIPP derivatives. uva.nl This allows for the rapid in-silico screening of thousands of potential candidates to identify those with the most promising reactivity profiles or thermal stabilities, guiding synthetic efforts toward the most viable targets.

Process Optimization: AI algorithms can optimize polymerization processes that use DIPP as an initiator. By analyzing real-time data from reactors, an AI can adjust parameters like temperature, pressure, and monomer feed rate to maximize yield, control polymer molecular weight, and minimize energy consumption. This approach has already been successfully applied to optimize conditions for reactions involving sodium percarbonate. nih.gov

Discovery of New Applications: ML models can screen databases of chemical structures and material properties to suggest novel applications for DIPP-initiated polymers. This could uncover uses in fields ranging from biomedicine to advanced electronics. The use of ML workflows is already accelerating the development of nanomedicine formulations. chemrxiv.org

The ultimate goal is to create a closed-loop system where AI proposes new DIPP derivatives, predicts their behavior, oversees their synthesis in automated lab systems, and then uses the experimental results to refine its own models for future predictions. This synergy between AI and chemistry promises to unlock new frontiers in the tailored design and application of specialty chemicals like this compound. arxiv.orgchemicalindustryjournal.co.uk

Q & A

Q. What are the key safety protocols for handling diisopropyl peroxycarbonate in laboratory settings?

this compound is a peroxide-forming compound, requiring strict safety measures. Best practices include: